N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2,4-Dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative featuring two 2,4-dimethylpyrazole moieties linked via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure is characterized by:
- Substituent positions: Methyl groups at positions 2 and 4 on both pyrazole rings.
- Functional groups: A secondary amine (-NH-) connecting the pyrazole units.
- Physicochemical properties: Polar due to the amine and pyrazole groups, with hydrogen-bonding capacity.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-15(3)10(8)7-12-11-9(2)6-14-16(11)4;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
LFRHYSFZCFUSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 2,4-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, thereby inhibiting the oxidation of ammonia to nitrite . This inhibition is thought to be mediated by the chelation of copper ions required for the enzyme’s activity.
Comparison with Similar Compounds
Substituent Variations
- N-[(1-Ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride (): Differs in the substituent on the pyrazole ring (ethyl at position 1 vs. methyl at position 2).
Core Modifications
- Triazole derivatives (): Compounds like 5-((3-amino-2-yl-methyleneamino)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () feature triazole-thiol groups, introducing sulfur-based reactivity and hydrogen-bonding diversity. Such modifications enhance antioxidant activity but reduce stability in acidic conditions .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
NMR Spectral Analysis ()
- Regions of divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ between the target compound and analogs like compound 7 (Figure 6, ).
- Implications : Substituent-induced electronic effects alter proton environments, affecting binding affinity in biological systems .
Anticancer Potential
- Oxadiazole derivatives (): Compounds like 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole exhibit IC₅₀ = 2.46 µg/mL against liver cancer (Hep-G2).
- Comparison : The target compound’s pyrazole core may offer higher selectivity for kinase targets (e.g., JAK2/STAT3 pathways) but requires empirical validation .
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including two dimethyl groups and a pyrazole moiety, which enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- Structure : The compound features a pyrazole ring system with specific substitutions that contribute to its biological activity.
Research indicates that this compound interacts with various biological targets. Its mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways critical for various physiological responses.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating significant potency (Table 1).
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity :
- Enzyme Interaction Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
